molecular formula C8H6FNO B139280 2-Fluorobenzyl isocyanate CAS No. 132740-44-4

2-Fluorobenzyl isocyanate

Cat. No. B139280
M. Wt: 151.14 g/mol
InChI Key: UKESSRSRKDVNBC-UHFFFAOYSA-N
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Description

2-Fluorobenzyl isocyanate is a chemical compound with the molecular formula C8H6FNO. Its average mass is 151.138 Da and its monoisotopic mass is 151.043335 Da . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzyl isocyanate consists of a benzene ring with a fluorine atom and an isocyanate group attached to it .


Chemical Reactions Analysis

Isocyanates, including 2-Fluorobenzyl isocyanate, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored with a reaction barrier of 37 kcal mol .


Physical And Chemical Properties Analysis

2-Fluorobenzyl isocyanate has a density of 1.1±0.1 g/cm³. Its boiling point is 200.0±23.0 °C at 760 mmHg. The vapor pressure is 0.3±0.4 mmHg at 25°C. The enthalpy of vaporization is 43.6±3.0 kJ/mol and the flash point is 72.7±12.2 °C .

Scientific Research Applications

  • Synthesis of Phosphorus-Nitrogen Compounds :

    • 2-Fluorobenzyl isocyanate derivatives were used in synthesizing N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited significant antimicrobial and cytotoxic activities (ÖztÜrk et al., 2019).
  • Fluoroheterocyclic Ketene Aminals Synthesis :

    • Research on the synthesis of fluoroheterocyclic ketene aminals involved the reaction of fluorobenzyl ketene dithioacetals, suggesting a potential pathway for developing novel chemical structures (Li & Smith, 2001).
  • Catalytic Substitution and Cyclization Sequences :

    • In a study focusing on O-substituted isocyanates, 2-Fluorobenzyl isocyanate derivatives were used as efficient building blocks for synthesizing hydroxylamine-containing heterocycles, demonstrating the versatility of these compounds in organic synthesis (Wang et al., 2017).
  • Development of Polyisocyanate Compounds :

    • Research on polyfunctional isocyanate compounds, including those containing dibenzyl structures, highlighted the potential of 2-Fluorobenzyl isocyanate in polymer science, particularly in the synthesis of polymers with specific functional groups (Scorţanu & Prisăcariu, 2010).
  • Synthesis of Luminescent Gold(I) Carbenes :

    • Isocyanide complexes, including those derived from 2-Fluorobenzyl isocyanate, were used to synthesize luminescent gold(I) carbenes, showcasing the role of these compounds in the development of new materials with unique optical properties (Bartolomé et al., 2008).
  • Fluorogenic Probe Development :

    • A modified dibenzocyclooctyne that reacts with azides to yield fluorescent triazoles was developed using 2-Fluorobenzyl isocyanate derivatives, highlighting its use in creating sensitive detection tools for biomolecules (Friscourt et al., 2012).

Safety And Hazards

2-Fluorobenzyl isocyanate is combustible and may cause skin irritation, serious eye irritation, and allergic skin reactions. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-fluoro-2-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESSRSRKDVNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349199
Record name 2-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzyl isocyanate

CAS RN

132740-44-4
Record name 1-Fluoro-2-(isocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate

Citations

For This Compound
5
Citations
TN Beck, D Lloyd, R Kuskovsky, J Minah… - Bioorganic & medicinal …, 2015 - Elsevier
… azetidin-2-one 5 (0.1 g, 0.46 mmol in dichloromethane; 4 ml), was added 1.2 mol equiv of triethylamine and 1.1 mol equiv of the corresponding isocyanate (2-fluorobenzyl isocyanate, 2-…
Number of citations: 8 www.sciencedirect.com
S Martinez-Gonzalez, AB García, MI Albarrán… - European Journal of …, 2020 - Elsevier
CDK8 is a cyclin-dependent kinase that forms part of the mediator complex, and modulates the transcriptional output from distinct transcription factors involved in oncogenic control. …
Number of citations: 10 www.sciencedirect.com
D Lloyd - 2012 - aura.american.edu
… of the corresponding substituents: 2-fluorobenzyl isocyanate, 2-fluorophenyl isocyanate, and 2-methoxybenzyl isocyanate. The reaction was irradiated under-pressure in microwave for …
Number of citations: 0 aura.american.edu
B Cox, V Zdorichenko, PB Cox… - ACS Medicinal …, 2020 - ACS Publications
The pressure to deliver new medicines to the patient continues to grow along with increases in compound failure rate, thus putting the current R&D model at risk. Analysis has shown …
Number of citations: 35 pubs.acs.org
S Kostrun, A Fajdetic, D Pesic, K Brajsa… - Journal of Medicinal …, 2021 - ACS Publications
Interleukin 17 (IL-17) cytokines promote inflammatory pathophysiology in many autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory …
Number of citations: 4 pubs.acs.org

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